molecular formula C7H3Cl2F3O B13521943 2,3-Dichloro-4-(trifluoromethyl)phenol

2,3-Dichloro-4-(trifluoromethyl)phenol

Cat. No.: B13521943
M. Wt: 231.00 g/mol
InChI Key: INENZQCIDORHDO-UHFFFAOYSA-N
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Description

2,3-Dichloro-4-(trifluoromethyl)phenol is an organic compound with the molecular formula C7H3Cl2F3O It is a derivative of phenol, where the hydrogen atoms at positions 2 and 3 on the benzene ring are replaced by chlorine atoms, and the hydrogen atom at position 4 is replaced by a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-4-(trifluoromethyl)phenol can be achieved through several methods. One common approach involves the chlorination of 4-(trifluoromethyl)phenol. The reaction typically requires a chlorinating agent such as chlorine gas or sulfuryl chloride, and it is carried out under controlled conditions to ensure selective chlorination at the desired positions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-4-(trifluoromethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to remove the chlorine or trifluoromethyl groups.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.

Scientific Research Applications

2,3-Dichloro-4-(trifluoromethyl)phenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-4-(trifluoromethyl)phenol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine atoms contribute to its reactivity and ability to form stable complexes with target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)phenol: Lacks the chlorine substituents, resulting in different reactivity and applications.

    2,3-Dichlorophenol: Does not have the trifluoromethyl group, affecting its lipophilicity and biological activity.

    2,4-Dichloro-5-(trifluoromethyl)phenol: Similar structure but with different substitution patterns, leading to variations in chemical properties.

Uniqueness

2,3-Dichloro-4-(trifluoromethyl)phenol is unique due to the combination of chlorine and trifluoromethyl groups on the phenol ring. This specific substitution pattern imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

2,3-dichloro-4-(trifluoromethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F3O/c8-5-3(7(10,11)12)1-2-4(13)6(5)9/h1-2,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INENZQCIDORHDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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